molecular formula C7H6BrN3 B6176478 1-azido-2-bromo-4-methylbenzene CAS No. 136672-35-0

1-azido-2-bromo-4-methylbenzene

Cat. No.: B6176478
CAS No.: 136672-35-0
M. Wt: 212
InChI Key:
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Description

1-Azido-2-bromo-4-methylbenzene is an organic compound with the molecular formula C₇H₆BrN₃ It is a derivative of benzene, featuring an azido group (-N₃), a bromine atom, and a methyl group (-CH₃) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-4-methylbenzene can be synthesized through a multi-step process starting from commercially available precursorsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as iron(III) bromide for the bromination step .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-bromo-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide in polar aprotic solvents like dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

1-Azido-2-bromo-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-4-methylbenzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by the presence of copper(I) catalysts, which stabilize the transition state and lower the activation energy .

Comparison with Similar Compounds

  • 1-Azido-4-bromo-2-methylbenzene
  • 2-Azido-1-bromo-4-methylbenzene
  • 4-Azido-2-bromo-1-methylbenzene

Comparison: 1-Azido-2-bromo-4-methylbenzene is unique due to the specific positioning of the azido, bromine, and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the ortho positioning of the azido and bromine groups can lead to different steric and electronic effects compared to meta or para positioning, affecting the compound’s behavior in substitution and cycloaddition reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-2-bromo-4-methylbenzene involves the bromination of 4-methyltoluene followed by azidation of the resulting 2-bromo-4-methyltoluene.", "Starting Materials": [ "4-methyltoluene", "bromine", "sodium azide", "sulfuric acid", "acetic acid", "water" ], "Reaction": [ "Step 1: Bromination of 4-methyltoluene using bromine and sulfuric acid as a catalyst to obtain 2-bromo-4-methyltoluene.", "Step 2: Azidation of 2-bromo-4-methyltoluene using sodium azide in acetic acid and water to obtain 1-azido-2-bromo-4-methylbenzene." ] }

CAS No.

136672-35-0

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

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